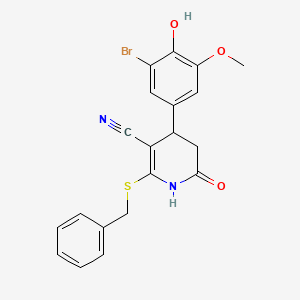

2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Beschreibung

This compound features a tetrahydropyridine core substituted with a benzylthio group at position 2, a 3-bromo-4-hydroxy-5-methoxyphenyl group at position 4, an oxo group at position 6, and a carbonitrile at position 2. The bromo, hydroxy, and methoxy substituents on the phenyl ring contribute to its electronic and steric properties, while the tetrahydropyridine scaffold distinguishes it from dihydropyrimidine analogs.

Eigenschaften

IUPAC Name |

6-benzylsulfanyl-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S/c1-26-17-8-13(7-16(21)19(17)25)14-9-18(24)23-20(15(14)10-22)27-11-12-5-3-2-4-6-12/h2-8,14,25H,9,11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRIWGFTPWBCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps starting with the preparation of the benzylthio and bromo-hydroxy-methoxyphenyl groups, followed by their integration into the pyridine structure. Key reagents typically used include:

Benzyl chloride

Thiophenol

3-bromo-4-hydroxy-5-methoxybenzaldehyde

Ammonium acetate

Potassium carbonate

Standard conditions often involve refluxing in solvents like ethanol or acetonitrile, with reaction times varying from several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of this compound might be optimized through continuous flow chemistry techniques, which offer better control over reaction parameters and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal complexes could be employed to facilitate the synthesis process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thio group and the hydroxyl group.

Reduction: : Reduction of the nitro groups (if present in derivatives) to amines.

Substitution: : Electrophilic aromatic substitution on the phenyl ring is common, allowing further functionalization.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), Jones reagent

Reduction: : Sodium borohydride (NaBH₄), hydrogenation with Pd/C

Substitution: : Nitrating agents, halogenating agents

Major Products Formed

The reactions typically yield products such as benzylthio-ketones, substituted pyridines, and various aromatic compounds depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile span various fields, highlighting its versatility in scientific research.

Potential Applications

- Medicinal Chemistry The compound is a candidate for drug development due to its complex molecular structure and potential biological activity.

- Organic Synthesis It can be used as a building block in synthesizing complex molecules.

- Material Science The compound's electronic properties make it suitable for material science applications.

Chemical Properties

The chemical reactivity of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is attributed to the presence of multiple functional groups:

- Carbonitrile Moiety This allows for cyano group reactions such as hydrolysis and reduction.

- Bromo-Substituted Phenol This enables electrophilic aromatic substitution reactions.

- Benzylthio Group It allows for sulfur oxidation and alkylation reactions.

Synthesis Methods

The synthesis of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be achieved through various methods:

- Multicomponent Reactions These reactions involve the combination of multiple reactants in a single step to form the desired product.

- Cyclization Reactions These reactions involve the formation of a cyclic structure from an open-chain precursor.

- Functional Group Modifications These modifications allow for the introduction or alteration of functional groups on the tetrahydropyridine core.

Wirkmechanismus

The compound interacts with biological targets through:

Binding to enzymes and receptors: : Interfering with the function of specific proteins involved in disease pathways.

Modulation of molecular pathways: : Affecting signaling cascades that regulate cell behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs are pyrimidine and pyridine derivatives with benzylthio, aryl, and carbonitrile substituents. Key differences lie in the core structure (tetrahydropyridine vs. dihydropyrimidine) and substituent patterns:

*Estimated based on molecular formula C₂₀H₁₈BrN₃O₃S.

Key Differences and Implications

This may influence binding to biological targets or catalytic sites. Thienopyridine derivatives (e.g., ) exhibit distinct electronic properties due to the sulfur-containing heterocycle, which may alter reactivity and bioavailability .

Substituent Effects: Bromo vs. Hydroxy Group: The 4-hydroxy substituent in the target compound enables hydrogen bonding, improving aqueous solubility relative to non-polar analogs (e.g., 4h, 4k) .

Synthetic Routes :

- Similar compounds (e.g., 4h, 5l) are synthesized via alkylation of pyrimidinethiones with benzyl halides or aryl bromides in DMF, followed by acid precipitation . The target compound’s synthesis likely requires protecting the hydroxy group during bromination or methoxylation steps to prevent side reactions .

Biological Activity :

- Dihydropyrimidine derivatives (e.g., 5l, 5n) exhibit antibacterial activity, with substituents like benzyloxy enhancing potency . The target compound’s bromo and hydroxy groups may improve target affinity or pharmacokinetics, though specific data are unavailable.

Spectroscopic Characterization

- IR : Expected peaks include CN (~2,216 cm⁻¹), C=O (~1,650 cm⁻¹), and OH (~3,421 cm⁻¹), consistent with analogs .

- ¹H NMR : Key signals include the benzylthio –CH₂– (δ ~4.55 ppm), aromatic protons influenced by bromo and methoxy substituents (δ ~6.8–7.5 ppm), and the hydroxy proton (δ ~10–12 ppm if exchangeable) .

Biologische Aktivität

The compound 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 445.33 g/mol. The structure features a tetrahydropyridine ring substituted with various functional groups that contribute to its biological activity.

Structural Formula

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that compounds similar to 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exhibit significant antioxidant properties.

Research Findings:

- A study indicated that derivatives of 4-hydroxy-5-methoxybenzaldehyde demonstrated strong antioxidant activity through various assays, suggesting that similar functionalities in our compound may confer comparable effects .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(Benzylthio)-4-(3-bromo-4-hydroxy...) | TBD | Current Study |

| 4-Hydroxy-5-methoxybenzaldehyde | 25 | |

| Ascorbic Acid | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The presence of the tetrahydropyridine structure and other substituents may enhance its interaction with cancer cell pathways.

Case Study:

A recent investigation into similar compounds revealed that tetrahydropyridine derivatives exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Data

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Tetrahydropyridines have shown efficacy against a range of bacterial strains.

Research Findings:

A study evaluating similar compounds for antibacterial activity found significant inhibition against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 3: Antimicrobial Activity Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.